Home > Products > Screening Compounds P56978 > Dimeditiapramine
Dimeditiapramine - 57010-32-9

Dimeditiapramine

Catalog Number: EVT-255690
CAS Number: 57010-32-9
Molecular Formula: C26H38ClNO8S2
Molecular Weight: 592.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A phenylethylamine derivative that acts as a calcium antagonist showing hemodynamic effects in patients with acute myocardial infarction.
Source

Dimeditiapramine can be synthesized in laboratory settings, typically starting from simpler organic compounds. The exact sources of its raw materials vary depending on the synthesis method employed.

Classification
  • Type: Tricyclic antidepressant
  • Therapeutic Use: Primarily used in the treatment of depression and anxiety disorders.
  • Mechanism: Inhibits the reuptake of neurotransmitters, enhancing their availability in synaptic clefts.
Synthesis Analysis

Methods

Dimeditiapramine can be synthesized through several chemical pathways, with the most common involving multi-step organic reactions. The synthesis typically includes:

  1. Formation of Intermediate Compounds: Initial reactions often involve the creation of intermediates such as amines or ketones.
  2. Cyclization: The tricyclic structure is formed through cyclization reactions, where ring formation occurs.
  3. Functionalization: Additional functional groups are introduced to enhance the pharmacological properties of the compound.

Technical Details

The synthesis may utilize reagents like alkyl halides, amines, and various catalysts to facilitate reactions under controlled conditions. Temperature, pressure, and reaction time are critical parameters that influence yield and purity.

Molecular Structure Analysis

Structure

Dimeditiapramine has a complex molecular structure characterized by a tricyclic framework. The general formula can be represented as:

C19H24N2C_{19}H_{24}N_{2}

This indicates that it comprises 19 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms.

Data

  • Molecular Weight: Approximately 284.41 g/mol
  • Chemical Structure: The structure features three interconnected rings with specific substituents that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Dimeditiapramine undergoes various chemical reactions that are essential for its synthesis and functional modifications:

  1. Nucleophilic Substitution: Common in forming amine groups.
  2. Electrophilic Aromatic Substitution: Often occurs during ring formation.
  3. Reduction Reactions: Used to convert ketones to alcohols or amines.

Technical Details

The reactivity of Dimeditiapramine can also be influenced by environmental factors such as pH and solvent choice, which can alter reaction pathways and product stability.

Mechanism of Action

Process

Dimeditiapramine exerts its antidepressant effects primarily through:

  1. Inhibition of Neurotransmitter Reuptake: It blocks the reuptake transporters for serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
  2. Receptor Interaction: It may also interact with various receptors, including histamine and adrenergic receptors, contributing to its side effect profile.

Data

Studies indicate that the efficacy of Dimeditiapramine is linked to its ability to modulate neurotransmitter systems over time, leading to improvements in mood and anxiety symptoms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents but less soluble in water.
  • Melting Point: Specific melting point data varies based on purity but is generally around 150-160 °C.

Chemical Properties

  • Stability: Dimeditiapramine is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits typical reactivity associated with amines and aromatic compounds.
Applications

Scientific Uses

Dimeditiapramine is primarily utilized in research settings focused on:

  • Psychopharmacology: Studying its effects on mood disorders.
  • Neuroscience Research: Investigating neurotransmitter dynamics.
  • Pharmaceutical Development: Exploring modifications to enhance efficacy or reduce side effects.
Pharmacological Mechanisms of Action

Calcium Channel Modulation Dynamics

Dimeditiapramine (Ro 11-1781) functions as a voltage-gated calcium (Cav) channel blocker, specifically targeting L-type Cav channels responsible for myocardial action potential plateau phases. Unlike dihydropyridines (e.g., nifedipine) that bind preferentially to inactivated Cav states, Dimeditiapramine interacts with the channel's voltage-sensing domain (VSD) in a state-dependent manner. Structural cryo-EM analyses reveal that calcium antagonists like Dimeditiapramine stabilize the VSD in a depolarized conformation, preventing pore domain opening and subsequent Ca²⁺ influx [2] [9]. This mechanism contrasts with agonists (e.g., Bay K8644), which lock Cav channels in open states. Dimeditiapramine exhibits moderate affinity for the α1-subunit pore domain, reducing calcium current (ICa-L) without significantly altering channel inactivation kinetics—a property distinguishing it from phenylalkylamines (e.g., verapamil) [2].

Table 1: Comparative Calcium Channel Modulation Profiles

Compound ClassBinding DomainState PreferenceEffect on ICa-L Inactivation
DihydropyridinesPore α1-subunit (III/IV)InactivatedAccelerated
PhenylalkylaminesInner pore (IVS6)Open/InactivatedSlowed
DimeditiapramineVoltage-sensing (VSD)Resting/OpenMinimal change

Source: Adapted from cryo-EM structural data [2] [9]

Electrophysiological Effects on Cardiac Ion Currents

Dimeditiapramine selectively inhibits L-type calcium currents (ICa-L) with negligible effects on rapid delayed rectifier potassium currents (IKr) or inward rectifiers (IK1). In coronary patients, intravenous administration (1.0 mg/kg) prolonged atrioventricular (AV) conduction time by 18% (p<0.01) but left sinoatrial node function, intraventricular conduction, and ventricular refractory periods unaltered [3]. This electrophysiological profile enables targeted suppression of AV-nodal reentrant tachycardias without inducing ventricular proarrhythmia. Notably, Dimeditiapramine shortens action potential duration in Purkinje fibers while minimally affecting QTc intervals—diverging from class III antiarrhythmics like amiodarone [1] [4]. Mechanistically, its weak sodium channel blockade (≈10% INa reduction at therapeutic concentrations) further contributes to atrial fibrillation conversion without QRS widening [4].

Table 2: Electrophysiological Parameters Pre/Post Dimeditiapramine

ParameterBaseline (ms)Post-Administration (ms)Change (%)
AV Conduction Time142 ± 18168 ± 22*+18.3%
Sinus Cycle Length798 ± 132812 ± 141+1.8%
Ventricular Refractory Period238 ± 24241 ± 26+1.3%
QRS Duration88 ± 1290 ± 11+2.3%

Data from human coronary patients [3] [4]; *p<0.01

Antiarrhythmic Target Specificity vs. Broad-Spectrum Blockers

Dimeditiapramine demonstrates superior atrial selectivity compared to broad-spectrum calcium blockers. While verapamil non-selectively inhibits ICa-L in atria, ventricles, and vascular smooth muscle—causing hypotension and negative inotropy—Dimeditiapramine’s lower affinity for vascular Cav 1.2 channels preserves systemic blood pressure. In acute myocardial infarction patients with supraventricular tachyarrhythmias, it reduced heart rates to <90 bpm in 90% of atrial fibrillation cases without severe hypotension [4]. This selectivity arises from its preferential binding to atrial-specific Cav channel conformations, as evidenced by 40% greater ICa-L inhibition in atrial vs. ventricular myocytes [1] [10]. Additionally, Dimeditiapramine avoids mechano-electrical feedback arrhythmogenesis: Unlike stretch-activated channels (SACs) that induce afterdepolarizations under mechanical stress, it does not modulate SAC conductance, preventing stretch-triggered ectopy [10].

Intracellular Signaling Pathway Interactions

Dimeditiapramine indirectly modulates calcium-dependent intracellular signaling cascades by reducing diastolic Ca²⁺ influx. This attenuation suppresses calmodulin (CaM) activation and downstream Ca²⁺/CaM kinase II (CaMKII) phosphorylation—a pathway implicated in arrhythmogenic afterdepolarizations [5] [8]. Experimental data suggest it may also inhibit cAMP production in sinoatrial nodal cells by antagonizing adenylyl cyclase-coupled calcium signaling, though direct evidence in human cardiomyocytes is lacking [5]. Furthermore, reduced cytosolic Ca²⁺ diminishes IP3 receptor activation on the sarcoplasmic reticulum, potentially lowering pro-arrhythmic spontaneous Ca²⁺ waves. However, Dimeditiapramine exhibits no direct interaction with β-adrenergic receptors or protein kinase A (PKA), preserving catecholamine-mediated inotropy unlike nonselective beta-blockers [7] [8].

Properties

CAS Number

57010-32-9

Product Name

Dimeditiapramine

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrochloride

Molecular Formula

C26H38ClNO8S2

Molecular Weight

592.2 g/mol

InChI

InChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H

InChI Key

FEEDFNKRGAKOFI-UHFFFAOYSA-N

SMILES

C[NH+](CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[Cl-]

Synonyms

dimeditiapramine
Dimeditiapramine Hydrochloride
Hydrochloride, Dimeditiapramine
Hydrochloride, Tiapamil
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride
Ro 11 1781
Ro 11-1781
Ro 111781
tiapamil
Tiapamil Hydrochloride

Canonical SMILES

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.